molecular formula C7H14BrN B8787591 3-(Bromomethyl)-1-ethylpyrrolidine CAS No. 61472-13-7

3-(Bromomethyl)-1-ethylpyrrolidine

Cat. No. B8787591
M. Wt: 192.10 g/mol
InChI Key: NHQOTAGIRMJBCR-UHFFFAOYSA-N
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Patent
US03983245

Procedure details

A mixture of 5.0 g. (0.0388 mol.) of N-ethyl-3-hydroxymethylpyrrolidine and 50 ml. of 48% hydrogen bromide was refluxed for 17 hours. The reaction mixture was cooled, made basic by addition of solid sodium carbonate and extracted twice with methylene chloride. The combined extracts were dried (MgSO4) and evaporated to dryness to give 3-bromomethyl-N-ethylpyrrolidine.
Quantity
0.0388 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:7][CH2:6][CH:5]([CH2:8]O)[CH2:4]1)[CH3:2].[BrH:10].C(=O)([O-])[O-].[Na+].[Na+]>>[Br:10][CH2:8][CH:5]1[CH2:6][CH2:7][N:3]([CH2:1][CH3:2])[CH2:4]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.0388 mol
Type
reactant
Smiles
C(C)N1CC(CC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC1CN(CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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